普鲁利floxacin-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

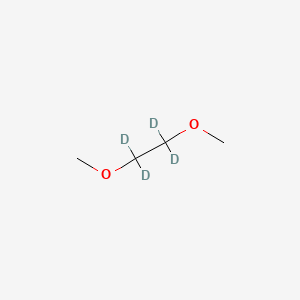

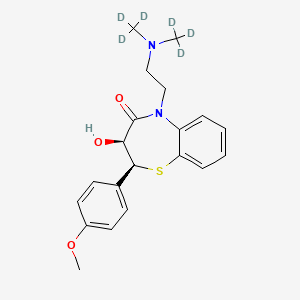

Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . The molecular formula of Prulifloxacin-d8 is C21H12D8FN3O6S and its molecular weight is 469.51 .

Chemical Reactions Analysis

Prulifloxacin forms a blue colored chromogen due to the reaction with Folin-ciocalteu reagent in the presence of sodium carbonate . It also forms a blood-red colored complex resulting from the reaction with ortho-phenanthroline and 2, 2’- bipyridyl .科学研究应用

1. Treatment of Respiratory and Urinary Tract Infections Prulifloxacin is a fluoroquinolone antibiotic that has been approved in several European countries for the treatment of lower urinary tract infections and exacerbations of chronic bronchitis .

2. Treatment of Infections Beyond Respiratory and Urinary Tract Prulifloxacin has potential uses beyond respiratory and urinary tract infections. It has been reviewed for its use in treating other types of infections .

3. Treatment of Prostatitis and Prostate Biopsy Infections Prulifloxacin has been used in the treatment of prostatitis and infections related to prostate biopsy .

Treatment of Gynaecological Infections

Prulifloxacin has been used in the treatment of gynaecological infections .

5. Treatment of Osteomyelitis and Soft Tissue Infections Prulifloxacin has been used in the treatment of osteomyelitis and soft tissue infections .

Treatment of Diabetic Foot Infections

Prulifloxacin has been used in the treatment of diabetic foot infections .

7. Antimicrobial Against Biofilm and Persister Cells of Pseudomonas aeruginosa Prulifloxacin has been repurposed as an antimicrobial against biofilm and persister cells of Pseudomonas aeruginosa . It has shown significant bactericidal activity against P. aeruginosa and has great potential as an alternative for the treatment of refractory infections caused by P. aeruginosa biofilms and persister cells .

Use in Analytical Chemistry

Prulifloxacin has been used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) methods. For example, it has been used in a validated RP-HPLC method for the assay of prulifloxacin in marketed drug products .

作用机制

Target of Action

Prulifloxacin-d8, like its parent compound Prulifloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial drugs .

Mode of Action

Prulifloxacin-d8 inhibits the activity of DNA gyrase, preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition interferes with the bacteria’s ability to replicate and repair its DNA, leading to cell death . This makes Prulifloxacin-d8 a bactericidal drug .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .

Pharmacokinetics

Prulifloxacin, the parent compound of Prulifloxacin-d8, is a prodrug that is metabolized in the body to the active compound ulifloxacin Prulifloxacin is known to be metabolized by esterases to ulifloxacin, with an elimination half-life of 77 to 89 hours . It is excreted both renally and fecally .

Result of Action

The result of Prulifloxacin-d8’s action is the death of the bacterial cell. By inhibiting DNA gyrase, the drug prevents the bacteria from replicating and repairing its DNA, leading to cell death . This makes Prulifloxacin-d8 effective against a variety of susceptible bacterial infections .

Action Environment

Environmental factors can play a significant role in the development and spread of antibiotic resistance . Factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Prulifloxacin-d8 can be achieved through the deuteration of Prulifloxacin. This can be accomplished by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Prulifloxacin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Prulifloxacin-d8 involves the deuteration of Prulifloxacin using deuterated reagents.", "The reaction can be carried out by using deuterated solvents and reagents in the synthesis process.", "The deuterated reagents can be added to the reaction mixture in a stepwise manner to ensure complete deuteration of the molecule.", "The reaction mixture can be purified using standard purification techniques such as chromatography to obtain Prulifloxacin-d8 in pure form." ] } | |

CAS 编号 |

1246819-37-3 |

产品名称 |

Prulifloxacin-d8 |

分子式 |

C21H20FN3O6S |

分子量 |

469.513 |

IUPAC 名称 |

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |

InChI 键 |

PWNMXPDKBYZCOO-SQUIKQQTSA-N |

SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |

同义词 |

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)

![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)